![molecular formula C17H18N4O2S B2372532 5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 933861-11-1](/img/structure/B2372532.png)
5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a compound known for its unique structure and potential applications in various fields of science. As a pyrimidine derivative with an oxadiazole moiety, it is of significant interest in chemical and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the sulfanyl group, and subsequent pyrimidine ring formation. Typical reaction conditions may include the use of solvents like DMF (Dimethylformamide), catalysts like triethylamine, and control of temperature and pH to facilitate the desired transformations.
Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing the reaction conditions to ensure high yield and purity. This can be achieved by refining solvent choices, reaction times, and purification processes such as crystallization or chromatography.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially altering its structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions for substitution reactions can involve the use of nucleophiles like amines or thiols, often facilitated by the presence of a base like NaOH or K2CO3.
Major Products Formed: Oxidation and reduction reactions primarily modify the oxadiazole and sulfanyl moieties, leading to products with altered electronic properties. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
The compound’s unique structure makes it a valuable molecule in several research domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of new chemical reactions and properties.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.
Medicine: Investigations into its pharmacokinetics and pharmacodynamics can lead to the development of novel therapeutic agents.
Industry: Its incorporation into materials science could enhance the properties of polymers or other advanced materials.
作用机制
5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and pyrimidine rings suggests it could interact with nucleic acids or proteins, influencing biological pathways and cellular functions. Detailed studies into its binding affinities and modes of action are essential to fully elucidate its mechanism.
相似化合物的比较
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine
3-(4-Chlorophenyl)-1,2,4-oxadiazole
5-Methyl-4-pyrimidinol
2-(Ethylsulfanyl)-6-methylpyrimidine
3-(4-Methylphenyl)-1,2,4-oxadiazole
Each of these compounds has unique characteristics, but the specific structure of 5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol provides distinct advantages and research opportunities.
属性
IUPAC Name |
5-ethyl-4-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-13-11(3)18-17(20-16(13)22)24-9-14-19-15(21-23-14)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGLURNESLCMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372450.png)

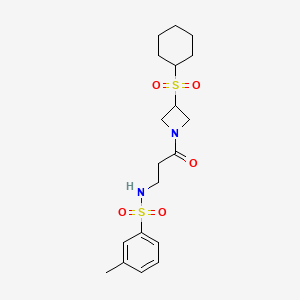
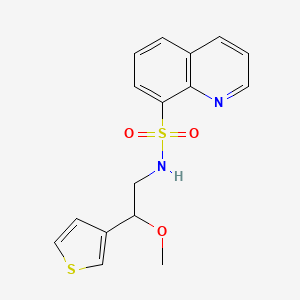
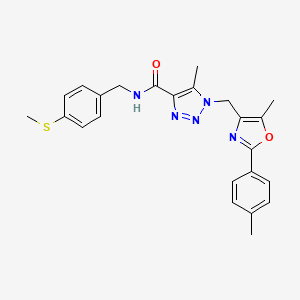
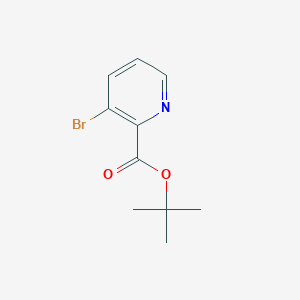
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)


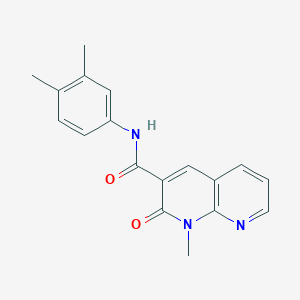
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372468.png)

